N-(4-methylphenyl)-2,2-diphenylacetamide
Overview
Description
N-(4-methylphenyl)-2,2-diphenylacetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a 4-methylphenyl group attached to a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methylphenyl)-2,2-diphenylacetamide can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylamine with diphenylacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Another method involves the use of 4-methylphenyl isocyanate and diphenylacetic acid. This reaction is catalyzed by a suitable catalyst, such as a Lewis acid, and carried out under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes at the molecular level.
Medicine
This compound has potential applications in medicine, particularly in the development of pharmaceuticals. Its structure can be modified to enhance its therapeutic properties, making it a valuable candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Similar in structure but lacks the diphenylacetamide moiety.
N-(4-methylphenyl)benzamide: Contains a benzamide group instead of the diphenylacetamide group.
N-(4-methylphenyl)-2-phenylacetamide: Similar but with one less phenyl group.
Uniqueness
N-(4-methylphenyl)-2,2-diphenylacetamide is unique due to its specific combination of the 4-methylphenyl and diphenylacetamide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
N-(4-methylphenyl)-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)22-21(23)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTFUAVIWLNPNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961427 | |
Record name | N-(4-Methylphenyl)-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4107-01-1 | |
Record name | NSC401952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIPHENYL-N-P-TOLYL-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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